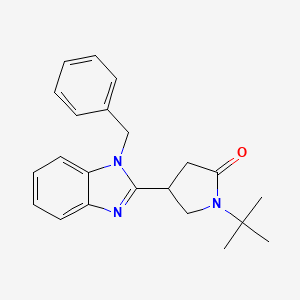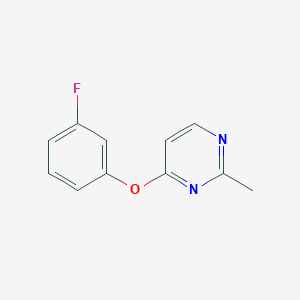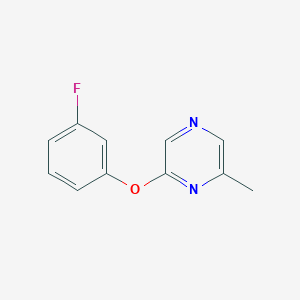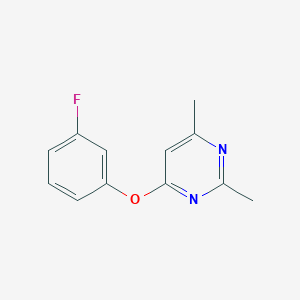![molecular formula C16H19NO3S2 B6424115 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide CAS No. 2034235-49-7](/img/structure/B6424115.png)
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide” is an organic compound that contains a benzene sulfonamide group, a thiophene group, and an oxane group. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities . Thiophenes are sulfur-containing, five-membered heterocycles that are also important in medicinal chemistry . Oxanes (commonly known as tetrahydrofurans) are oxygen-containing heterocycles often used as solvents or as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis, it’s challenging to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .科学的研究の応用
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide has been used in a variety of scientific research applications, including enzyme kinetics, protein folding and stability, and the regulation of gene expression. It has been used to study the effects of inhibitors on the activity of enzymes, as well as the effects of mutations on protein folding and stability. This compound has also been used to study the regulation of gene expression in bacteria and mammalian cells.
作用機序
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is believed to act as an inhibitor of several enzymes, including cytochrome P450, acetylcholinesterase, and trypsin. It is thought to inhibit these enzymes by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This compound may also interact with other molecules, such as DNA, to modulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, acetylcholinesterase, and trypsin. It has also been shown to modulate gene expression in bacteria and mammalian cells. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide has several advantages for lab experiments. It is easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively non-toxic and has low solubility in water, making it easy to use in a variety of experiments. However, this compound does have some limitations. It has a relatively low potency, meaning that high concentrations must be used for experiments. In addition, it is not very selective, meaning that it may interact with other molecules, such as DNA, and modulate gene expression.
将来の方向性
The future directions of 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide research are numerous. It could be used to further study the effects of inhibitors on the activity of enzymes, as well as the effects of mutations on protein folding and stability. In addition, it could be used to study the regulation of gene expression in bacteria and mammalian cells. It could also be used to explore its anti-inflammatory and anti-cancer effects in animal models. Finally, it could be used to develop new drugs and drug targets.
合成法
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide can be synthesized using a variety of methods, including the direct reaction of thiophen-2-ylacetamide with 3-methylbenzene-1-sulfonyl chloride in aqueous solution. Other methods involve the use of a Grignard reagent, such as ethylmagnesium bromide, to generate the thiophen-2-ylacetamide, which is then reacted with 3-methylbenzene-1-sulfonyl chloride. The final product is then isolated and purified.
Safety and Hazards
特性
IUPAC Name |
3-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13-4-2-5-14(12-13)22(18,19)17-16(7-9-20-10-8-16)15-6-3-11-21-15/h2-6,11-12,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJLNIYBYTLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)




![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)
![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)
![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)
![2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide](/img/structure/B6424118.png)
![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)